Tris(acetyloxy)(thiophen-2-yl)plumbane
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Overview
Description
Tris(acetyloxy)(thiophen-2-yl)plumbane: is a chemical compound that features a lead (Pb) atom bonded to three acetyloxy groups and one thiophen-2-yl group. This compound is part of the organolead family, which is known for its diverse applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(thiophen-2-yl)plumbane typically involves the reaction of lead acetate with thiophen-2-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity of lead compounds .
Chemical Reactions Analysis
Types of Reactions: Tris(acetyloxy)(thiophen-2-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield lead oxides, while substitution reactions can produce various organolead derivatives .
Scientific Research Applications
Chemistry: Tris(acetyloxy)(thiophen-2-yl)plumbane is used as a precursor in the synthesis of complex organolead compounds. It is also employed in cross-coupling reactions and as a catalyst in organic transformations .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organolead compounds, including their use as antimicrobial agents and in cancer therapy. the toxicity of lead limits its applications in medicine .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new technologies .
Mechanism of Action
The mechanism of action of Tris(acetyloxy)(thiophen-2-yl)plumbane involves its interaction with various molecular targets. The thiophen-2-yl group enhances its reactivity, allowing it to participate in diverse chemical reactions. The acetyloxy groups facilitate the formation of stable intermediates, which are crucial for its catalytic activity. The lead center plays a pivotal role in electron transfer processes, making it an effective catalyst in organic synthesis .
Comparison with Similar Compounds
Tris(acetoxy)phenylplumbane: Similar structure but with a phenyl group instead of thiophen-2-yl.
Tris(acetoxy)methylplumbane: Contains a methyl group in place of thiophen-2-yl.
Tris(acetoxy)ethylplumbane: Features an ethyl group instead of thiophen-2-yl.
Uniqueness: Tris(acetyloxy)(thiophen-2-yl)plumbane is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties. This makes it more versatile in catalytic applications and organic synthesis compared to its analogs .
Properties
CAS No. |
53034-24-5 |
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Molecular Formula |
C10H12O6PbS |
Molecular Weight |
467 g/mol |
IUPAC Name |
[diacetyloxy(thiophen-2-yl)plumbyl] acetate |
InChI |
InChI=1S/C4H3S.3C2H4O2.Pb/c1-2-4-5-3-1;3*1-2(3)4;/h1-3H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
HWLDHBURIQTUIF-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=CS1)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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